molecular formula C11H15N3O3S B6029017 6-methyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4-pyrimidinol

6-methyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4-pyrimidinol

Cat. No. B6029017
M. Wt: 269.32 g/mol
InChI Key: OKXRNTKRBMDWKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4-pyrimidinol is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound is also known by its chemical name, M2PETP, and has been synthesized using various methods. In

Mechanism of Action

The mechanism of action of 6-methyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4-pyrimidinol is not fully understood. However, it has been suggested that this compound may inhibit the activity of enzymes involved in DNA synthesis, leading to the inhibition of cell proliferation. It may also interfere with the function of certain proteins involved in cell signaling pathways, leading to the induction of apoptosis or programmed cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis in cancer cells, leading to the inhibition of tumor growth. It has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. However, the biochemical and physiological effects of this compound are still being studied, and further research is needed to fully understand its potential applications in the field of medicine.

Advantages and Limitations for Lab Experiments

One advantage of using 6-methyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4-pyrimidinol in lab experiments is its potential applications in cancer treatment and the development of new antibiotics. However, one limitation is the lack of understanding of its mechanism of action and the potential side effects of this compound.

Future Directions

There are several future directions for the research on 6-methyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4-pyrimidinol. One direction is to further study its mechanism of action and the potential side effects of this compound. Another direction is to explore its potential applications in the development of new antibiotics and its use in the treatment of other diseases. Additionally, the synthesis of new analogs of this compound may lead to the discovery of more potent and selective compounds for use in medicine.

Synthesis Methods

The synthesis of 6-methyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4-pyrimidinol has been achieved using different methods. One of the most commonly used methods involves the reaction between 2-(4-morpholinyl)-2-oxoethanethiol and 6-methyl-4-chloro-2-pyrimidinol in the presence of a base such as sodium hydroxide. The resulting compound is then purified using various techniques such as column chromatography or recrystallization.

Scientific Research Applications

6-methyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4-pyrimidinol has been the subject of scientific research due to its potential applications in the field of medicine. This compound has been found to exhibit antitumor activity and has been studied for its potential use in cancer treatment. It has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

4-methyl-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3S/c1-8-6-9(15)13-11(12-8)18-7-10(16)14-2-4-17-5-3-14/h6H,2-5,7H2,1H3,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKXRNTKRBMDWKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)SCC(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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